Estrone-2,4-D2

Overview

Description

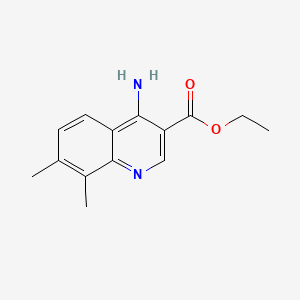

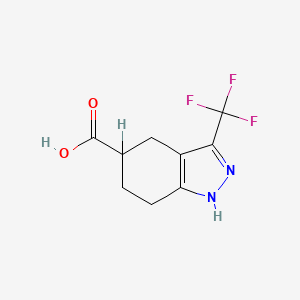

Estrone-2,4-D2 is an isotopically labeled research compound . It is a variant of Estrone, which is a female sex hormone . Estrone is the weakest type of estrogen and is typically higher after menopause . It supports female sexual development and function .

Synthesis Analysis

Estrone is synthesized from androstenedione by the aromatase enzyme system in the ovaries and placenta, and is also synthesized from estradiol by 17-hydroxy steroid dehydrogenase in the liver . A total synthesis of estrone has been reported based on a novel cascade of radical cyclizations .Molecular Structure Analysis

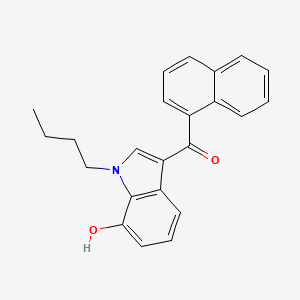

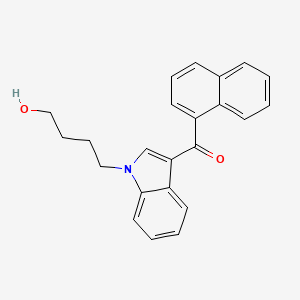

The molecular formula of Estrone-2,4-D2 is C18H22O2. The molecular weight is 272.384. The structure of estrone includes a 3-hydroxyl group and a 17-ketone .Chemical Reactions Analysis

Estrone, including its variant Estrone-2,4-D2, can undergo various chemical reactions. For instance, it can be converted to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .Physical And Chemical Properties Analysis

Estrone-2,4-D2 has a molecular weight of 272.38 . The density of estrone is 1.2±0.1 g/cm3, and it has a boiling point of 445.2±45.0 °C at 760 mmHg .Scientific Research Applications

Photochemistry of Estrone Derivatives

Estrone derivatives, including Estrone-2,4-D2, have been studied for their photochemical reactions in sustainable and micellar environments . These studies aim to understand the selectivity in photoproduct formation based on the nature of the surfactant (cationic, neutral, and anionic). The derivatives undergo photo-Fries rearrangement, with concomitant homolytic fragmentation of the ester group and [1;3]-acyl migration .

Environmental Estrogen

Estrone, including Estrone-2,4-D2, is an important environmental estrogen that interferes with the reproductive system of aquatic organisms even at extremely low concentrations in environmental water . This can cause glandular atrophy, functional feminization, and altered immune function in males .

Preparation of Molecularly Imprinted Polymers

Estrone-2,4-D2 can be used in the preparation of estrone molecularly imprinted polymers (E1-MIPs) . These polymers can be applied in a Quartz Crystal Microbalance (QCM) sensor, providing high selectivity and sensitivity for estrone detection .

Quantitative Measurements

Estrone-2,4-D2, along with other estrogens, can be quantitatively measured in clinical research . These measurements are important for understanding the role and impact of these hormones in various biological processes .

Mechanism of Action

Target of Action

Estrone-2,4-D2, a deuterium-labeled variant of Estrone (E1), is a natural estrogenic hormone . The primary targets of Estrone are estrogen receptors, which are found in various tissues, especially adipose tissue . These receptors play a crucial role in the regulation of various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

Estrone interacts with estrogen receptors in target cells . The hormone-bound estrogen receptors dimerize and translocate to the nucleus of cells, where they bind to estrogen response elements (ERE) of genes . This interaction leads to the regulation of gene transcription, which in turn influences various cellular processes .

Biochemical Pathways

Estrone is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . It may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase . The degradation of Estrone by microorganisms involves several pathways, including the 4,5-seco pathway, 9,10-seco pathway, and 2,3-seco pathway .

Pharmacokinetics

Estrone, and by extension Estrone-2,4-D2, undergoes extensive metabolism. It is converted to estrone sulfate and glucuronide forms, as well as being oxidized to non-estrogens . Oral agents can be subject to a considerable first-pass hepatic effect, resulting in their conversion to estriol, oxidation to non-estrogens, and conjugation to sulfate and glucuronide salts .

Result of Action

The interaction of Estrone with estrogen receptors leads to a variety of cellular and molecular effects. It influences the synthesis of various proteins and suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary . It is used to treat abnormalities related to gonadotropin hormone dysfunction, vasomotor symptoms, atrophic vaginitis, and vulvar atrophy associated with menopause, and for the prevention of osteoporosis due to estrogen deficiency .

Action Environment

The action of Estrone-2,4-D2, like other estrogens, can be influenced by various environmental factors. For instance, the widespread use of animal manure as fertilizer can lead to estrone contamination of soil and aquatic environments . This can potentially affect the bioavailability and efficacy of Estrone-2,4-D2. Moreover, factors such as pH, temperature, and the presence of other substances can influence the stability of Estrone-2,4-D2 .

Safety and Hazards

properties

IUPAC Name |

(8R,9S,13S,14S)-2,4-dideuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-HUQKQUBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259852 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350820-16-5 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)